3,6-Diamino-9(10H)-acridone

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

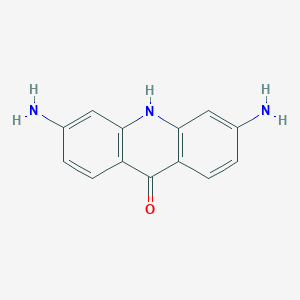

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,6-diamino-10H-acridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c14-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)13(9)17/h1-6H,14-15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKKYRANCRKCGDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC3=C(C2=O)C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404907 | |

| Record name | 3,6-diamino-10H-acridin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42832-87-1 | |

| Record name | 3,6-diamino-10H-acridin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Solubility and Stability of 3,6-Diamino-9(10H)-acridone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Diamino-9(10H)-acridone is a heterocyclic compound belonging to the acridone family. Acridone derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including potential as topoisomerase inhibitors[1][2]. A thorough understanding of the physicochemical properties of this compound, specifically its solubility and stability, is paramount for its successful application in research and formulation development. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, along with detailed experimental protocols for their determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁N₃O | [3][4][5][6][7] |

| Molecular Weight | 225.25 g/mol | [3][4][5][6][7] |

| Appearance | Light Brown Solid | [3] |

| CAS Number | 42832-87-1 | [3][4][5][6][7] |

| Predicted pKa | 2.92 ± 0.20 | [3] |

Solubility Profile

Quantitative Solubility Data

The following table summarizes the known qualitative solubility information for this compound. Researchers are encouraged to determine the quantitative solubility in solvents relevant to their specific applications using the protocol provided below.

| Solvent | Solubility (at 25 °C) |

| Water | Poorly Soluble (predicted) |

| Ethanol | Likely Poorly Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble (based on related compounds)[11] |

| N,N-Dimethylformamide (DMF) | Data not available |

| Methanol | Data not available |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

3.2.1. Materials

-

This compound

-

Selected solvents (e.g., Water, Ethanol, DMSO, DMF, Methanol)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3.2.2. Procedure

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Repeat the experiment in triplicate for each solvent.

3.2.3. Analytical Method

-

HPLC: A reverse-phase HPLC method with UV detection is commonly used for the quantification of acridone derivatives. The mobile phase and column should be optimized to achieve good separation and peak shape. A calibration curve should be prepared using standard solutions of known concentrations.

-

UV-Vis Spectrophotometry: If the compound has a suitable chromophore, UV-Vis spectrophotometry can be used. A wavelength of maximum absorbance (λmax) should be determined, and a calibration curve should be prepared.

Experimental workflow for solubility determination.

Stability Profile

Understanding the stability of this compound under various stress conditions is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are performed under more severe conditions than accelerated stability testing and are essential for developing stability-indicating analytical methods.

Storage Stability

Based on available data, the recommended storage conditions for this compound are as follows:

Forced Degradation Studies

Forced degradation studies should be conducted to identify potential degradation products and to establish the intrinsic stability of the molecule. The following sections outline the experimental protocols for various stress conditions as per the International Council for Harmonisation (ICH) guidelines.

4.2.1. Acidic and Basic Hydrolysis

| Condition | Reagent | Temperature | Time |

| Acidic | 0.1 M to 1 M HCl | Room Temperature & Elevated (e.g., 60°C) | Several hours to days |

| Basic | 0.1 M to 1 M NaOH | Room Temperature & Elevated (e.g., 60°C) | Several hours to days |

Protocol:

-

Prepare a solution of this compound in the acidic or basic medium.

-

Incubate the solution at the specified temperature for a defined period.

-

At various time points, withdraw samples, neutralize them if necessary, and dilute to a suitable concentration.

-

Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

4.2.2. Oxidative Degradation

| Condition | Reagent | Temperature | Time |

| Oxidative | 3% to 30% H₂O₂ | Room Temperature | Several hours to days |

Protocol:

-

Prepare a solution of this compound in a suitable solvent and add the specified concentration of hydrogen peroxide.

-

Store the solution at room temperature, protected from light.

-

At various time points, withdraw samples and dilute to a suitable concentration.

-

Analyze the samples using a stability-indicating HPLC method.

4.2.3. Thermal Degradation

| Condition | State | Temperature | Time |

| Thermal | Solid & Solution | Elevated (e.g., 60°C, 80°C) | Several days to weeks |

Protocol:

-

For solid-state studies, place the powdered compound in a controlled temperature oven.

-

For solution studies, prepare a solution in a suitable solvent and store it in a controlled temperature oven.

-

At various time points, withdraw samples (for solid, dissolve a known amount in a suitable solvent) and dilute to a suitable concentration.

-

Analyze the samples using a stability-indicating HPLC method.

4.2.4. Photostability

| Condition | Light Source | Exposure |

| Photolytic | Cool white fluorescent and near UV lamps | Overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter |

Protocol:

-

Expose the solid compound and a solution of the compound to the specified light conditions in a photostability chamber.

-

A dark control sample should be stored under the same conditions but protected from light.

-

At the end of the exposure period, analyze the samples and the dark control using a stability-indicating HPLC method.

Forced degradation stability testing workflow.

Signaling Pathways and Logical Relationships

This compound is known to be a topoisomerase inhibitor[1][2]. Topoisomerases are enzymes that regulate the overwinding or underwinding of DNA. The inhibition of these enzymes can lead to disruptions in DNA replication and transcription, ultimately inducing apoptosis in cancer cells. The general mechanism of action for a topoisomerase inhibitor is visualized below.

Mechanism of action for a topoisomerase inhibitor.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While comprehensive quantitative solubility data is limited, the provided experimental protocols offer a clear pathway for researchers to generate this critical information. The detailed stability testing protocols, based on ICH guidelines, will enable a thorough assessment of the compound's degradation profile. A robust understanding of these physicochemical properties is essential for the advancement of this compound in drug discovery and development endeavors.

References

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. This compound | TargetMol [targetmol.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound | 42832-87-1 | FD21475 [biosynth.com]

- 5. 3,6-diamino-10H-acridin-9-one | C13H11N3O | CID 4614743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:42832-87-1 | Chemsrc [chemsrc.com]

- 7. scbt.com [scbt.com]

- 8. 3,6-Diaminoacridine Dye content 95 952-23-8 [sigmaaldrich.com]

- 9. 原黄素 盐酸盐 Dye content 95 % | Sigma-Aldrich [sigmaaldrich.com]

- 10. 原黄素 盐酸盐 Dye content 95 % | Sigma-Aldrich [sigmaaldrich.com]

- 11. 9-Acridinecarbonitrile, 3,6-diamino- | 501935-96-2 [m.chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Acridone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Acridone and its derivatives represent a significant class of heterocyclic compounds, forming the structural core of numerous natural products and synthetic molecules with a wide array of pharmacological activities.[1] Their planar, tricyclic structure allows them to intercalate with DNA and interact with various enzymes, making them a subject of intense research in medicinal chemistry, particularly in the development of anticancer, antiviral, and antimalarial agents.[2][3] This guide provides a comprehensive overview of the core physical, chemical, and biological properties of acridone derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Core Physicochemical Properties

The fundamental characteristics of the acridone scaffold can be finely tuned through substitution, influencing properties such as solubility, melting point, and light-emitting capabilities.

Physical Properties

The parent acridone is a yellow, crystalline solid with a high melting point, reflecting its stable, planar aromatic structure.[2] Its solubility is generally poor in water and nonpolar organic solvents but can be increased in polar organic solvents and acidic or basic aqueous solutions.[4][5]

Table 1: Physical Properties of Acridone and Select Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Ref. |

| 9(10H)-Acridone | C₁₃H₉NO | 195.22 | >300 | Yellow Powder | [6] |

| 4-Methyl-9-acridone | C₁₄H₁₁NO | 209.25 | >300 | - | [6] |

| 2-Methoxy-9-acridone | C₁₄H₁₁NO₂ | 225.25 | >300 | - | [6] |

| 2-Chloro-4-fluoro-9-acridone | C₁₃H₇ClFNO | 247.65 | 321 | - | [1] |

| 2,7-Dibromo-9-acridone | C₁₃H₇Br₂NO | 353.02 | >300 | - | [7] |

Solubility

The solubility of acridone derivatives is a critical factor in their biological application and formulation. The parent acridone is practically insoluble in water but soluble in solvents like dimethyl sulfoxide (DMSO).[4] Solubility can be significantly altered by introducing ionizable or polar functional groups.

Table 2: Solubility Data for Acridone

| Solvent | Solubility | Reference |

| Water | 4.7 µg/mL (at pH 7.4) | [8] |

| Benzene | Insoluble | [5] |

| Chloroform | Insoluble | [5] |

| Ether | Insoluble | [5] |

| Ethanol | Insoluble | [5] |

| Dimethyl sulfoxide (DMSO) | Soluble | [4] |

Acidity/Basicity (pKa)

The nitrogen atom in the acridone ring and any ionizable substituents influence the pKa of the molecule. This is crucial for its behavior at physiological pH, affecting cell membrane permeability and target binding. For instance, derivatives with basic side chains exist in a protonated, positively charged form in the acidic environment of a parasite's food vacuole.[9]

Table 3: pKa Values for Substituted Acridone Derivatives

| Compound | Side Chain at N10 | Calculated pKa | Reference |

| KF-A2 | -(CH₂)₂-N(CH₃)₂ | 9.81 | [9] |

| KF-A3 | -(CH₂)₃-N(CH₃)₂ | 10.29 | [9] |

| KF-A4 | -(CH₂)₄-N(CH₃)₂ | 10.45 | [9] |

| KF-A5 | -(CH₂)₅-N(CH₃)₂ | 10.53 | [9] |

| KF-A6 | -(CH₂)₆-N(CH₃)₂ | 10.56 | [9] |

| KF-A8 | -(CH₂)₈-N(CH₃)₂ | 10.65 | [9] |

| 5-Hydroxyacridone | - | -0.32 | [10][11] |

Spectroscopic and Electrochemical Characterization

Spectroscopic and electrochemical methods are fundamental tools for the structural elucidation and investigation of the electronic properties of acridone derivatives.

UV-Visible Absorption and Fluorescence

Acridone derivatives are known for their strong fluorescence, a property that is highly sensitive to their chemical environment and substitution pattern.[2] They typically exhibit significant absorption in the 350-450 nm range.[6] Their fluorescence quantum yields can be high, making them suitable for applications as fluorescent probes in bioimaging.[12][13]

Table 4: Photophysical Properties of Acridone Derivatives in Various Solvents

| Compound | Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Quantum Yield (Φ_F) | Ref. |

| 9(10H)-Acridone | Ethanol | 249 | 99,900 | - | 0.42 | [14] |

| Acridone | DMSO | 399 | - | 413 | 0.55 | [15] |

| Acridone | DMF | 398 | - | 411 | 0.63 | [15] |

| Acridone | THF | 394 | - | 405 | 0.76 | [15] |

| Acridone | Acetone | 390 | - | 399 | 0.61 | [15] |

| Acridine | Ethanol | - | - | - | 0.31 | [16] |

| Acridine | Acetonitrile | - | - | - | 0.45 | [16] |

| N-substituted Acridone (2a) | Cyclohexane | - | - | 391 | 0.044 | [12] |

| N-substituted Acridone (2a) | Acetonitrile | - | - | 405 | 0.23 | [12] |

| N-substituted Acridone (2b) | THF | - | - | - | 0.035 | [12] |

NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the structure of newly synthesized acridone derivatives. The chemical shifts are influenced by the substituents and the solvent used.[17]

Table 5: Characteristic ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 9(10H)-Acridone

| Atom | ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) | Reference |

| C1-H / C8-H | 8.23-8.25 (d) | 121.2 | [6][17] |

| C2-H / C7-H | 7.25-7.29 (t) | 126.3 | [6][17] |

| C3-H / C6-H | 7.72-7.76 (t) | 118.0 | [6][17] |

| C4-H / C5-H | 7.55-7.57 (d) | 132.5 | [6][17] |

| N-H | 11.72 (s) | - | [6] |

| C9 (C=O) | - | 177.0 | [17] |

| C4a / C5a | - | 141.0 | [17] |

| C1a / C8a | - | 121.0 | [17] |

Note: Chemical shifts are approximate and can vary with substitution and solvent.

Electrochemical Properties

Cyclic voltammetry (CV) is used to study the redox behavior of acridone derivatives. The oxidation and reduction potentials provide information about the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for applications in materials science and for understanding their interactions with biological systems.[18] Phenoxazine-substituted acridones, for example, are more easily oxidized than their carbazole-substituted counterparts.[19]

Table 6: Electrochemical Data for Selected Acridone Derivatives

| Compound | Oxidation Potential (V vs. Fc/Fc⁺) | Reduction Potential (V vs. Fc/Fc⁺) | Reference |

| Acridone (unsubstituted) | 1.020 (quasi-reversible) | - | [19] |

| Carbazole-substituted Acridone (1) | 0.745 (reversible), 1.132 (irreversible) | -2.399 (irreversible) | [19] |

| Phenoxazine-substituted Acridone (5) | 0.293 (reversible), 1.097 (irreversible) | Starts at -2.23 | [19] |

| Ethynylaniline-substituted Acridone (4a) | 0.34 (irreversible), 0.70 (irreversible) | - | [18] |

| Dicyanomethylene-substituted Acridone (4b) | 0.37 (irreversible), 0.72 (irreversible) | -1.5 | [18] |

Synthesis and Reactivity

The synthesis of the acridone scaffold is most commonly achieved through the Ullmann condensation followed by cyclization.

General Synthesis Workflow

The primary route involves the copper-catalyzed reaction of an o-halobenzoic acid with an aniline derivative to form an N-phenylanthranilic acid intermediate. This intermediate is then cyclized in the presence of a strong acid, such as sulfuric acid or polyphosphoric acid (PPA), to yield the acridone core.

Biological Activity and Signaling Pathways

Acridone derivatives exhibit a broad spectrum of biological activities, with their anticancer properties being the most extensively studied.

Mechanism of Action as Anticancer Agents

Many acridone derivatives function as DNA intercalators and topoisomerase inhibitors. Topoisomerases are enzymes that regulate the topology of DNA during replication and transcription. By inhibiting these enzymes, acridone derivatives can lead to DNA damage and ultimately trigger apoptosis (programmed cell death) in cancer cells.[20]

Acridone derivatives can act as topoisomerase II "poisons" by stabilizing the transient covalent complex formed between the enzyme and DNA. This prevents the re-ligation of the DNA strands, leading to double-strand breaks.

Inhibition of the ERK Signaling Pathway

Certain acridone alkaloids, such as buxifoliadine E, have been shown to suppress cancer cell proliferation by inhibiting the Extracellular signal-Regulated Kinase (ERK) pathway.[21] The ERK/MAPK pathway is crucial for cell proliferation, differentiation, and survival. By blocking this pathway, these derivatives can induce apoptosis.

Buxifoliadine E has been found to bind to the ATP-binding site of Erk2, inhibiting its kinase activity. This prevents the phosphorylation of downstream targets, leading to the induction of pro-apoptotic proteins and ultimately, cell death.[21]

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of acridone derivatives.

Protocol for Synthesis of 9(10H)-Acridone

This two-step protocol is based on the classic Ullmann condensation and subsequent acid-catalyzed cyclization.

Step A: Synthesis of N-Phenylanthranilic Acid (Ullmann Condensation) [22][23]

-

Reaction Setup: In a suitable flask, combine o-chlorobenzoic acid (1 equivalent), aniline (2 equivalents), anhydrous potassium carbonate (~0.5 equivalents), and a catalytic amount of copper powder.

-

Solvent: While the reaction can be run neat, using water as a solvent under ultrasound irradiation has been shown to accelerate the reaction.[23]

-

Heating: Heat the reaction mixture, typically at reflux, for several hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, acidify the reaction mixture with dilute HCl. The precipitated solid is the crude N-phenylanthranilic acid.

-

Purification: The crude product is filtered, washed with water, and can be recrystallized from an ethanol/water mixture to yield pure N-phenylanthranilic acid.[22]

Step B: Cyclization to 9(10H)-Acridone [22]

-

Reaction Setup: Dissolve the N-phenylanthranilic acid (1 equivalent) in concentrated sulfuric acid in a flask.

-

Heating: Heat the solution on a boiling water bath for approximately 4 hours.

-

Work-up: Pour the hot acid solution into a large volume of boiling water. A yellow precipitate of acridone will form.

-

Neutralization: Filter the precipitate and boil it in a sodium carbonate solution to neutralize any remaining acid.

-

Purification: Collect the solid by suction filtration, wash thoroughly with water, and dry. The crude acridone can be recrystallized from a high-boiling solvent like isoamyl alcohol to obtain the pure product.[22]

Protocol for Topoisomerase II Inhibition Assay (kDNA Decatenation)[24][25][26]

This assay measures the ability of a compound to inhibit the decatenation (unlinking) of kinetoplast DNA (kDNA) by human topoisomerase IIα.

-

Reaction Mixture Preparation: In a microcentrifuge tube on ice, prepare the reaction mixture containing:

-

Assay Buffer (typically includes Tris-HCl, NaCl, MgCl₂, DTT, and BSA).

-

ATP.

-

kDNA substrate (0.1-0.2 µg).

-

The acridone derivative test compound at various concentrations (dissolved in DMSO, final DMSO concentration should be low and consistent across all reactions).

-

Nuclease-free water to the final volume.

-

-

Enzyme Addition: Add human Topoisomerase IIα enzyme (1-2 units) to each reaction tube, except for the negative control (no enzyme). A positive control inhibitor (e.g., etoposide) should also be included.

-

Incubation: Mix gently and incubate the reactions at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and often a tracking dye. Proteinase K can be added to digest the enzyme.

-

Agarose Gel Electrophoresis:

-

Load the entire reaction mixture into the wells of a 1% agarose gel containing a DNA stain (e.g., ethidium bromide at 0.5 µg/mL).

-

Run the gel at a constant voltage until the dye front has migrated sufficiently.

-

-

Visualization and Analysis:

-

Visualize the DNA bands using a UV transilluminator.

-

Catenated kDNA substrate will remain in the loading well or migrate very slowly.

-

Decatenated DNA minicircles (the product of enzyme activity) will migrate into the gel as distinct bands.

-

Inhibition is observed as a decrease in the amount of decatenated product compared to the no-drug control. The IC₅₀ value is the concentration of the compound that causes 50% inhibition of the enzyme's activity.[24]

-

References

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 9(10H)-Acridone, 99% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. Acridone | C13H9NO | CID 2015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Evaluation of 10-N-Substituted Acridones as Novel Chemosensitizers in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 12. N-Substitution of acridone with electron-donating groups: crystal packing, intramolecular charge transfer and tuneable aggregation induced emission - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10615D [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. PhotochemCAD | Acridone [photochemcad.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. Acridone and quinacridone derivatives with carbazole or phenoxazine substituents: synthesis, electrochemistry, photophysics and application as TADF el ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D2TC02270B [pubs.rsc.org]

- 20. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Organic Syntheses Procedure [orgsyn.org]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

The Multifaceted Mechanism of Action of 3,6-Diamino-9(10H)-acridone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Diamino-9(10H)-acridone, also widely known as proflavine, is a synthetic acridine derivative with a long history of use as a topical antiseptic.[1] Beyond its established bacteriostatic properties, this planar heterocyclic molecule has garnered significant interest for its potent biological activities, including anticancer effects. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, focusing on its interactions with key cellular components and its impact on critical signaling pathways. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of its mechanistic pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Primary Mechanism of Action: DNA Intercalation

The predominant mechanism of action of this compound is its ability to intercalate into the DNA double helix.[2][3] The planar aromatic structure of the acridone core allows it to insert itself between adjacent base pairs of DNA, leading to a disruption of normal DNA synthesis and function.[2] This interaction can induce frameshift mutations and interfere with the processes of replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][4]

Quantitative Data: DNA Binding Affinity

The binding affinity of this compound to DNA has been quantified using various biophysical techniques. The binding constant (K) provides a measure of the strength of this interaction.

| Parameter | Value | Method | Source Organism for DNA |

| Binding Constant (K) | 2.32 (± 0.41) x 10⁴ M⁻¹ | Cyclic Voltammetry | Herring Sperm |

| Binding Constant (K) | 2.20 (± 0.48) x 10⁴ M⁻¹ | UV-Vis Absorption Spectroscopy | Herring Sperm |

| Binding Site Size | 2.07 (± 0.1) base pairs | Cyclic Voltammetry | Herring Sperm |

| Intrinsic Binding Constant (K) | 0.119 (± 9x10⁻³) µM⁻¹ | Flow Injection Analysis (Ethidium Bromide Displacement) | Not Specified |

Experimental Protocols

This method relies on monitoring the changes in the absorption spectrum of this compound upon titration with DNA. Intercalation typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (red shift) of the maximum wavelength of absorption.[3][5]

Protocol:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., Tris-HCl buffer at pH 7.4).

-

Prepare a stock solution of calf thymus DNA (ct-DNA) in the same buffer and determine its concentration spectrophotometrically at 260 nm.

-

Maintain a constant concentration of this compound in a quartz cuvette.

-

Record the initial UV-Vis absorption spectrum of the compound (typically in the range of 350-550 nm).

-

Incrementally add small aliquots of the ct-DNA stock solution to the cuvette.

-

After each addition, allow the mixture to equilibrate and then record the UV-Vis spectrum.

-

The binding constant (K) can be calculated from the changes in absorbance using the Scatchard equation or other appropriate binding models.[5]

This fluorescence-based assay measures the ability of a compound to displace ethidium bromide, a well-known DNA intercalator, from its complex with DNA. The displacement of EtBr leads to a quenching of its fluorescence.

Protocol:

-

Prepare a solution of calf thymus DNA (ct-DNA) and ethidium bromide in a suitable buffer (e.g., Tris-HCl) and allow them to form a stable complex.

-

Measure the initial fluorescence of the DNA-EtBr complex (Excitation: ~520 nm, Emission: ~600 nm).

-

Add increasing concentrations of this compound to the solution.

-

After each addition and incubation, measure the fluorescence intensity.

-

The decrease in fluorescence indicates the displacement of EtBr by the test compound.

-

The binding affinity can be quantified by calculating the concentration of the compound required to reduce the fluorescence by 50% (IC50) and can be used to determine the binding constant.[6]

Figure 1: Experimental workflow for DNA intercalation assays.

Inhibition of Topoisomerase Enzymes

This compound and its derivatives have been identified as inhibitors of topoisomerase enzymes.[1][2] Topoisomerases are crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. By inhibiting these enzymes, this compound can lead to the accumulation of DNA strand breaks, ultimately triggering apoptosis.

Quantitative Data: Topoisomerase Inhibition and Cytotoxicity

The inhibitory activity of this compound and its close analog acriflavine (a mixture containing proflavine) has been demonstrated in various studies.

| Compound/Derivative | Target | Activity/Parameter | Value | Cell Line/System |

| Acriflavine | Topoisomerase I & II | Inhibition | Demonstrated at 10 µM | Human Endothelial Cell Nuclear Extracts |

| Acriflavine | Cytotoxicity | IC50 | ~16 µM | Human Umbilical Vein Endothelial Cells (HUVECs) |

| Acridine Derivatives | Topoisomerase I | Inhibition | Demonstrated at 40 µM | In vitro assay |

| Acridine Derivatives | Cytotoxicity | IC50 | 2.12 µM | HL-60 |

| Acridine Derivatives | Cytotoxicity | IC50 | 5.28 µM | L1210 |

Experimental Protocols

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Protocol:

-

Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I enzyme, and the appropriate reaction buffer.

-

Add varying concentrations of this compound to the reaction mixtures. Include a positive control (e.g., camptothecin) and a negative (no inhibitor) control.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution/loading dye (containing SDS and a tracking dye).

-

Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

-

Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light.

-

Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding persistence of the supercoiled form.[7][8]

Figure 2: Inhibition of Topoisomerase I by this compound.

Modulation of Ion Channels and Signaling Pathways

Emerging evidence suggests that the mechanism of action of this compound extends beyond direct DNA interaction and topoisomerase inhibition to include the modulation of ion channels and intracellular signaling cascades.

Kir3.2 Potassium Channel Blockade

This compound has been identified as a blocker of the G protein-gated inwardly rectifying potassium (Kir3.2) channels.[4][9] These channels are implicated in various physiological processes, and their blockade can alter cellular excitability.

Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology

This technique is the gold standard for studying ion channel function.

Protocol:

-

Culture cells expressing Kir3.2 channels (e.g., Xenopus oocytes or a mammalian cell line).

-

Prepare extracellular and intracellular solutions with appropriate ionic compositions.

-

Use a glass micropipette to form a high-resistance seal with the cell membrane (giga-seal).

-

Rupture the cell membrane patch to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of transmembrane currents.

-

Record baseline Kir3.2 channel activity.

-

Perfuse the cell with a solution containing this compound at various concentrations.

-

Measure the change in current to determine the inhibitory effect and calculate parameters such as the IC50.

Modulation of the ERK Signaling Pathway

Some acridone derivatives have been shown to inhibit cancer cell proliferation by modulating the Extracellular signal-regulated kinase (ERK) pathway. While direct evidence for this compound is still emerging, this represents a plausible additional mechanism of its anticancer effects.

Experimental Protocol: Western Blot Analysis of ERK Phosphorylation

This technique is used to detect changes in the phosphorylation state of proteins, which is a key indicator of signaling pathway activation.

Protocol:

-

Culture a relevant cell line (e.g., A549 lung cancer cells) and treat with this compound for various times and at different concentrations.

-

Lyse the cells to extract total proteins.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Probe the membrane with a primary antibody specific for the phosphorylated form of ERK (p-ERK).

-

Probe a parallel membrane or strip and re-probe the same membrane with an antibody for total ERK as a loading control.

-

Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.

-

Quantify the band intensities to determine the change in p-ERK levels relative to total ERK.

Figure 3: Hypothesized modulation of the ERK signaling pathway.

Conclusion

The mechanism of action of this compound is multifaceted, involving a combination of direct DNA intercalation, inhibition of topoisomerase enzymes, and potential modulation of ion channels and key signaling pathways such as the ERK cascade. This complexity contributes to its broad spectrum of biological activities, from its traditional use as an antiseptic to its potential as an anticancer agent. Further research is warranted to fully elucidate the intricate interplay of these mechanisms and to leverage this understanding for the development of novel therapeutic strategies. This guide provides a foundational resource for researchers to design and interpret experiments aimed at further unraveling the therapeutic potential of this versatile acridone derivative.

References

- 1. DNA topoisomerase inhibition with the HIF inhibitor acriflavine promotes transcription of lncRNAs in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA topoisomerase inhibition with the HIF inhibitor acriflavine promotes transcription of lncRNAs in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electrochemical and spectroscopic studies of the interaction of proflavine with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation of proflavine as a blocker of G protein-gated inward rectifier potassium channels by a cell growth-based screening system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Excited-State Dynamics of Proflavine after Intercalation into DNA Duplex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]

- 9. Kir Channel Blockages by Proflavine Derivatives via Multiple Modes of Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Biological Activity of 3,6-Diamino-9(10H)-acridone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Diamino-9(10H)-acridone is a heterocyclic compound that forms the core structure of a range of biologically active molecules. Its planar aromatic system allows it to function as a DNA intercalator and a topoisomerase inhibitor, leading to cytotoxic and anti-proliferative effects.[1] This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, quantitative biological data, and detailed experimental protocols for its evaluation.

Core Biological Activities

The primary biological activities of this compound stem from its ability to interact with DNA and disrupt essential cellular processes.

DNA Intercalation and Topoisomerase Inhibition

The planar structure of the acridone ring is central to its mechanism of action, allowing it to insert itself between the base pairs of double-stranded DNA, a process known as intercalation.[1] This interaction leads to a structural distortion of the DNA helix, which can interfere with DNA replication and transcription.[1] Furthermore, this compound and its derivatives are known inhibitors of topoisomerases, enzymes that are critical for managing DNA topology during cellular processes.[2][3][4] By stabilizing the complex between topoisomerase II and DNA, acridone derivatives can lead to the formation of protein-linked DNA breaks, ultimately triggering cell cycle arrest and apoptosis.[1]

Cytotoxicity and Anti-proliferative Effects

As a consequence of its DNA-damaging and enzyme-inhibiting properties, this compound exhibits cytotoxic activity against various cancer cell lines. This has established the acridone scaffold as a valuable pharmacophore in the development of anticancer agents.[1]

Quantitative Biological Data

The following table summarizes the available quantitative data on the cytotoxic activity of this compound. It is important to note that much of the quantitative research has focused on derivatives of this core structure.

| Cell Line | Assay Type | Parameter | Value | Reference |

| A2780 (human ovarian carcinoma) | Cytotoxicity | IC50 | 37 µM | MedChemExpress |

| CH1 (human ovarian carcinoma) | Cytotoxicity | IC50 | > 100 µM | MedChemExpress |

Note: The available data for the parent compound is limited. The IC50 values for various derivatives can be significantly lower, indicating enhanced potency.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Synthesis of this compound

A general synthetic route to 3,6-diaminoacridone starts from diphenylmethane.[5]

A more detailed, two-step procedure for a related acridone synthesis involves the Ullmann condensation followed by cyclization:

-

N-Phenylanthranilic Acid Synthesis (Ullmann Condensation): A mixture of a substituted aniline and an o-chlorobenzoic acid is refluxed with anhydrous potassium carbonate and a copper catalyst. After refluxing, excess aniline is removed by steam distillation. The product, an N-phenylanthranilic acid derivative, is then precipitated by acidification.[6]

-

Acridone Formation (Cyclization): The N-phenylanthranilic acid derivative is heated with a strong acid, such as concentrated sulfuric acid. The resulting solution is then poured into boiling water to precipitate the acridone product, which is subsequently filtered, washed, and purified.[6]

Topoisomerase II Inhibition Assay

This assay assesses the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 10x topoisomerase II reaction buffer, supercoiled plasmid DNA (e.g., pBR322), and the test compound at various concentrations (a vehicle control, typically DMSO, should be included).

-

Enzyme Addition: Add human topoisomerase IIα to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of topoisomerase II activity is determined by the persistence of the supercoiled DNA band compared to the control, where the DNA should be mostly relaxed.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Addition: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plates for a period of 24 to 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be determined.

Signaling Pathways

The cytotoxic effects of this compound are mediated through the activation of cell death signaling pathways, primarily apoptosis.

Induction of Apoptosis

DNA damage and topoisomerase II inhibition are potent inducers of the apoptotic cascade. While the specific pathway for the parent this compound is not fully elucidated in the literature, acridone derivatives have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the activation of caspases, which are key executioners of apoptosis.[1] Some acridone derivatives have also been shown to influence the ERK pathway, which is involved in cell proliferation and survival.[7]

Conclusion

This compound is a foundational molecule in the study of DNA-targeting agents. Its ability to intercalate into DNA and inhibit topoisomerase II underpins its cytotoxic and anti-proliferative properties. While the parent compound itself shows moderate activity, its chemical structure provides a versatile scaffold for the synthesis of more potent derivatives. Further research is warranted to fully elucidate the specific signaling pathways it modulates and to explore its full therapeutic potential. This guide provides the essential background and experimental framework for researchers and drug development professionals working with this important class of compounds.

References

- 1. This compound | 42832-87-1 | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS#:42832-87-1 | Chemsrc [chemsrc.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. ptfarm.pl [ptfarm.pl]

- 7. Acridone Derivatives from Atalantia monophyla Inhibited Cancer Cell Proliferation through ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Applications of Acridine Dyes in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridine dyes, a class of heterocyclic compounds, have played a pivotal role in the advancement of molecular biology and related fields. Their unique ability to interact with nucleic acids has made them invaluable tools for researchers. This technical guide provides an in-depth exploration of the historical applications of acridine dyes, focusing on their use as DNA intercalating agents, fluorescent stains, mutagens, and photosensitizers. The content herein is curated to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the foundational experiments and methodologies that have shaped our understanding of molecular genetics and cell biology.

Core Applications of Acridine Dyes in Research

The versatility of acridine dyes stems from their planar, tricyclic structure, which allows them to insert between the base pairs of double-stranded DNA, a process known as intercalation. This fundamental interaction is the basis for many of their applications.

DNA Intercalation: The Lerman Model

A foundational understanding of how acridine dyes interact with DNA was proposed by Leonard Lerman in the early 1960s.[1][2] Through experiments measuring changes in the viscosity and sedimentation of DNA solutions upon the addition of acridine dyes, Lerman deduced that the planar acridine molecules were inserting themselves between the stacked base pairs of the DNA double helix.[2] This intercalation model explained the observed increase in the length and rigidity of the DNA molecule.

Fluorescent Staining: Visualizing Cellular Components

One of the most widely recognized historical applications of acridine dyes is in fluorescence microscopy. Acridine orange, in particular, became a vital tool for cell biologists due to its metachromatic properties—it fluoresces in different colors depending on its environment and how it binds to nucleic acids.[3][4] When acridine orange intercalates into double-stranded DNA, it emits a green fluorescence.[3] However, when it binds to single-stranded RNA or denatured DNA through electrostatic interactions, it forms aggregates that emit a red-orange fluorescence.[3] This differential staining allowed for the simultaneous visualization of DNA in the nucleus and RNA in the cytoplasm and nucleolus.

Mutagenesis: Inducing Frameshift Mutations

The intercalating nature of acridine dyes also led to their use as potent mutagens in early genetic research. Sydney Brenner and his colleagues, in their work with bacteriophage T4, demonstrated that proflavine, an acridine dye, could induce frameshift mutations.[5][6] These mutations arise from the insertion or deletion of a single nucleotide during DNA replication. The prevailing hypothesis was that the intercalated acridine molecule stabilized a "slipped" strand during replication, leading to the addition or omission of a base by the DNA polymerase.[7][8][9] This property of acridines was instrumental in deciphering the triplet nature of the genetic code.[10]

Photosensitization: Early Photodynamic Therapy

In the presence of light, some acridine dyes can act as photosensitizers, generating reactive oxygen species that are toxic to cells. This property was explored in the early days of photodynamic therapy (PDT), a treatment modality that uses a photosensitizing agent, light, and oxygen to kill cancer cells and other diseased cells.[11][12] Early in vitro studies demonstrated that acridine orange, when activated by light, could induce cell death.[12] This laid the groundwork for further research into the use of photosensitizers in medicine.

Quantitative Data on Acridine Dyes

The following tables summarize key quantitative data for acridine orange and proflavine, two of the most historically significant acridine dyes in research.

Table 1: Fluorescence Properties of Acridine Dyes

| Dye | Binding Target | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |

| Acridine Orange | dsDNA | ~502 | ~525 | 0.2 - 0.7 (increases with P/D ratio) |

| ssRNA/ssDNA | ~460 | ~650 | Lower than dsDNA-bound | |

| Proflavine | dsDNA | ~444 | ~510 | ~0.35 |

Data compiled from various sources.[3][13]

Table 2: DNA Binding and Mutagenic Properties of Acridine Dyes

| Dye | DNA Binding Affinity (K) | Mutagenic Effect |

| Acridine Orange | 1.5 x 10⁵ M⁻¹ | Frameshift mutations |

| Proflavine | 2.32 x 10⁴ M⁻¹ | Primarily frameshift mutations (insertions and deletions) |

Data compiled from various sources.[13][14][15]

Key Experimental Protocols

The following sections provide detailed methodologies for key historical experiments involving acridine dyes. These protocols are presented in a generalized format to be adaptable for various research contexts.

Protocol 1: Differential Staining of Cells with Acridine Orange

Objective: To differentially stain DNA and RNA in fixed cells for visualization by fluorescence microscopy.

Materials:

-

Acridine Orange stock solution (1 mg/mL in sterile water)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Mounting medium

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Preparation: Grow cells on glass coverslips.

-

Fixation: Fix the cells with the fixation solution for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Permeabilization: Permeabilize the cells with the permeabilization solution for 10 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Staining: Prepare a working solution of Acridine Orange (1-5 µg/mL) in PBS. Incubate the cells with the staining solution for 15-30 minutes at room temperature in the dark.

-

Washing: Wash the cells three times with PBS to remove excess stain.

-

Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Visualization: Observe the cells under a fluorescence microscope. DNA in the nucleus should fluoresce green, while RNA in the cytoplasm and nucleolus will fluoresce red-orange.

Protocol 2: Ames Test for Mutagenicity of Proflavine

Objective: To assess the mutagenic potential of proflavine using a bacterial reverse mutation assay.

Materials:

-

Salmonella typhimurium tester strain (e.g., TA1537, which is sensitive to frameshift mutagens)

-

Nutrient broth

-

Top agar (containing a trace amount of histidine and biotin)

-

Minimal glucose agar plates

-

Proflavine solution (in a suitable solvent like DMSO)

-

Positive control (a known frameshift mutagen)

-

Negative control (solvent only)

-

S9 fraction (for metabolic activation, optional)

Procedure:

-

Bacterial Culture: Inoculate the Salmonella tester strain into nutrient broth and incubate overnight at 37°C to obtain a log-phase culture.

-

Preparation of Test Samples: Prepare serial dilutions of the proflavine solution.

-

Assay: a. To a tube containing 2 mL of molten top agar (kept at 45°C), add 0.1 mL of the bacterial culture and 0.1 mL of the proflavine solution (or control). If using S9 activation, add 0.5 mL of S9 mix. b. Vortex the tube gently and pour the contents onto a minimal glucose agar plate. c. Tilt the plate to spread the top agar evenly.

-

Incubation: Incubate the plates at 37°C for 48-72 hours in the dark.

-

Scoring: Count the number of revertant colonies (his+) on each plate. A significant increase in the number of colonies on the proflavine-treated plates compared to the negative control indicates a mutagenic effect.[16][17][18][19][20]

Conclusion

The historical applications of acridine dyes have been instrumental in shaping our current understanding of molecular and cellular biology. From elucidating the fundamental structure of the DNA-ligand complex to providing the tools to visualize cellular components and understand the mechanisms of mutagenesis, these compounds have left an indelible mark on scientific research. This guide has provided a comprehensive overview of these historical applications, complete with quantitative data and detailed experimental protocols, to serve as a valuable resource for the modern researcher. The principles and techniques developed through the use of acridine dyes continue to be relevant and form the basis for many contemporary experimental approaches in the life sciences.

References

- 1. pnas.org [pnas.org]

- 2. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 3. Acridine orange - Wikipedia [en.wikipedia.org]

- 4. stainsfile.com [stainsfile.com]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. Distribution of proflavin-induced mutations in the genetic fine structure. Offprint | Benzer Brenner [jnorman.com]

- 7. Mechanisms of Spontaneous and Induced Frameshift Mutation in Bacteriophage T4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of spontaneous and induced frameshift mutation in bacteriophage T4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of spontaneous and induced frameshift mutation in bacteriophage T4. | Semantic Scholar [semanticscholar.org]

- 10. Sydney Brenner (1927 - 2019) - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Photodynamic Activity of Acridine Orange in Keratinocytes under Blue Light Irradiation [mdpi.com]

- 13. Interactions of acridine orange with double stranded nucleic acids. Spectral and affinity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. nathan.instras.com [nathan.instras.com]

- 16. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 17. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 18. acmeresearchlabs.in [acmeresearchlabs.in]

- 19. The Ames Salmonella/microsome mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

3,6-Diamino-9(10H)-acridone: A Technical Guide to its Function as a Topoisomerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,6-Diamino-9(10H)-acridone and its derivatives as potent inhibitors of DNA topoisomerases. Acridine-based compounds have long been recognized for their therapeutic potential, particularly in oncology, owing to their ability to interfere with DNA replication and repair processes.[1][2] This document details the mechanism of action, summarizes key quantitative data, outlines essential experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows. The core function of these compounds lies in their ability to intercalate into DNA and disrupt the catalytic cycle of topoisomerase I and II, enzymes crucial for managing DNA topology during cellular processes.[3][4] The stabilization of the topoisomerase-DNA cleavage complex by these inhibitors leads to DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis.[5][6]

Introduction

Acridine and its derivatives, including this compound, represent a significant class of compounds investigated for their anticancer properties.[1][2] Their planar polyaromatic structure allows them to insert between the base pairs of DNA, a process known as intercalation.[7] This interaction with DNA is fundamental to their biological activity, leading to the inhibition of critical cellular machinery involved in DNA metabolism. Topoisomerases are essential enzymes that resolve topological challenges in the genome during replication, transcription, and recombination by introducing transient single or double-strand breaks in the DNA.[8][9] Acridone derivatives have been shown to target both type I and type II topoisomerases, making them a subject of intense research in the development of novel chemotherapeutic agents.[3][10]

Mechanism of Action

The primary mechanism by which this compound and its analogs exert their cytotoxic effects is through the inhibition of topoisomerase enzymes. This inhibition can occur through two main pathways:

-

DNA Intercalation: The planar acridone core intercalates into the DNA double helix, causing structural distortions. This physical obstruction can interfere with the binding of topoisomerases to their DNA substrate.

-

Topoisomerase Poisoning: More significantly, these compounds act as topoisomerase poisons. They bind to the transient enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strand(s).[6][9] This results in the accumulation of DNA strand breaks, which, if not repaired, can trigger downstream signaling pathways leading to programmed cell death (apoptosis).[5][6]

The following diagram illustrates the general mechanism of topoisomerase inhibition by acridone derivatives.

Caption: Mechanism of Topoisomerase Inhibition by Acridone Derivatives.

Quantitative Data

The efficacy of topoisomerase inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) and their DNA binding constants (K). While specific data for the parent this compound is not extensively reported in readily available literature, studies on various derivatives provide valuable insights into their structure-activity relationships.

Table 1: DNA Binding Constants and Topoisomerase Inhibition of Acridone Derivatives

| Compound/Derivative | Target | Assay | Value | Reference |

| N10-alkylated 2-bromoacridones | Calf Thymus DNA | Spectrophotometric Titration | K = 0.3 to 3.9 × 10^5 M⁻¹ | [11] |

| 3,9-disubstituted acridines | Calf Thymus DNA | Absorption Titration | KB = 2.81–9.03 × 10⁴ M⁻¹ | [12] |

| Acridine N-acylhydrazone derivative (3b) | Calf Thymus DNA | Fluorescence Quenching | Kb = 3.18 × 10³ M⁻¹ | [4] |

| Aotaphenazine | Topoisomerase II | Enzymatic Assay | IC50 = 45.01 nM | [13] |

| Doxorubicin (Reference) | Topoisomerase II | Enzymatic Assay | IC50 = 30.16 nM | [13] |

| Benzofuroquinolinedione (8d) | Topoisomerase II | Enzymatic Assay | IC50 = 1.19 µM | [14] |

| Benzofuroquinolinedione (8i) | Topoisomerase II | Enzymatic Assay | IC50 = 0.68 µM | [14] |

| Etoposide (Reference) | Topoisomerase II | Enzymatic Assay | IC50 = 78.4 µM | [14] |

| Doxorubicin (Reference) | Topoisomerase II | Enzymatic Assay | IC50 = 2.67 µM | [14] |

Table 2: Cytotoxicity of Acridone Derivatives against Cancer Cell Lines

| Compound/Derivative | Cell Line | Assay | IC50 Value | Reference |

| Acridine–thiosemicarbazone (DL-08) | B16-F10 | MTT Assay | 14.79 µM | [15] |

| Aotaphenazine | Various Cancer Cell Lines | MTT Assay | 26.30–54.35 µM | [13] |

Experimental Protocols

The evaluation of this compound and its derivatives as topoisomerase inhibitors involves a series of in vitro and cell-based assays.

Topoisomerase I DNA Relaxation Assay

This assay assesses the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322 or pUC19)

-

Human Topoisomerase I

-

10x Topoisomerase I reaction buffer

-

Test compound (this compound derivative)

-

Loading dye

-

Agarose gel

-

Ethidium bromide or other DNA stain

-

Tris-Acetate-EDTA (TAE) buffer

Procedure:

-

Prepare reaction mixtures on ice, each containing 1x reaction buffer, 200 ng of supercoiled plasmid DNA, and the test compound at various concentrations.[16]

-

Add purified topoisomerase I to each reaction tube.[16]

-

Stop the reaction by adding loading dye containing SDS.

-

Load the samples onto a 1% agarose gel.[17]

-

Perform electrophoresis in TAE buffer.

-

Stain the gel with ethidium bromide and visualize under UV light.[16]

Expected Results:

-

Control (no inhibitor): Relaxed DNA (multiple bands or a smear).

-

Effective inhibitor: Persistence of the supercoiled DNA band.

Caption: Workflow for Topoisomerase I DNA Relaxation Assay.

Topoisomerase II DNA Decatenation Assay

This assay measures the inhibition of topoisomerase II's ability to separate catenated kinetoplast DNA (kDNA) into individual minicircles.

Materials:

-

Kinetoplast DNA (kDNA)

-

Human Topoisomerase II

-

10x Topoisomerase II reaction buffer

-

Test compound

-

ATP

-

Loading dye

-

Agarose gel

-

Ethidium bromide

-

TAE buffer

Procedure:

-

Set up reaction tubes with 1x reaction buffer, kDNA, ATP, and varying concentrations of the test compound.[18]

-

Add purified topoisomerase II to initiate the reaction.[8]

-

Incubate at 37°C for 30 minutes.[8]

-

Terminate the reaction by adding loading dye with SDS.

-

Load samples onto a 1% agarose gel and perform electrophoresis.[18]

-

Stain and visualize the gel.[18]

Expected Results:

-

Control (no inhibitor): Decatenated DNA (minicircles) that migrate into the gel.

-

Effective inhibitor: kDNA remains catenated and stays in the well or migrates as a high molecular weight band.

Cell Viability (MTT) Assay

This colorimetric assay determines the cytotoxic effect of the compound on cancer cell lines by measuring metabolic activity.[5]

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

96-well plates

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).[17]

-

Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce MTT to formazan crystals.

-

Add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength using a microplate reader.[17]

Expected Results:

-

A decrease in absorbance with increasing concentrations of the test compound indicates reduced cell viability and cytotoxicity.

Signaling Pathways

The DNA damage induced by this compound and its derivatives can activate several downstream signaling pathways, ultimately leading to apoptosis.

Caption: DNA Damage-Induced Apoptosis Pathway.

Conclusion

This compound and its derivatives continue to be a promising scaffold for the development of novel topoisomerase inhibitors. Their mechanism of action, centered on DNA intercalation and the poisoning of topoisomerase I and II, provides a solid basis for their potent anticancer activity. The quantitative data from various analogs highlight the potential for further structural optimization to enhance efficacy and selectivity. The experimental protocols detailed in this guide offer a framework for the continued investigation and characterization of these and other potential topoisomerase-targeting agents. Future research in this area will likely focus on improving the therapeutic index of acridone derivatives and exploring their potential in combination therapies.

References

- 1. Making sure you're not a bot! [mostwiedzy.pl]

- 2. Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acridine/Acridone Derivatives as Catalytic Inhibitors of Topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 10. Acridine derivatives as inhibitors/poisons of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

- 13. Aotaphenazine, a rare hydrophenazine, targets topoisomerase II with anticancer efficacy: In silico to in vitro evidence | PLOS One [journals.plos.org]

- 14. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,6-Diamino-9(10H)-acridone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Diamino-9(10H)-acridone is a heterocyclic compound featuring the acridone core scaffold. Acridone derivatives are of significant interest in medicinal chemistry and drug development due to their ability to intercalate with DNA, leading to various biological activities. They have been investigated for their potential as anticancer, antibacterial, and antiviral agents. This document provides a detailed protocol for the synthesis of this compound, primarily based on the Ullmann condensation followed by an acid-catalyzed cyclization. This method is a robust and common approach for the formation of the acridone framework.

Chemical Properties

| Property | Value |

| CAS Number | 42832-87-1[1] |

| Molecular Formula | C₁₃H₁₁N₃O[1] |

| Molecular Weight | 225.25 g/mol [1][2] |

| Appearance | Solid |

| Melting Point | 217 °C[1] |

Experimental Protocol: Synthesis via Ullmann Condensation and Cyclization

This protocol is divided into two main stages:

-

Stage 1: Synthesis of the intermediate, 2-((4-amino-2-chlorophenyl)amino)-4-chlorobenzoic acid, via a copper-catalyzed Ullmann condensation reaction.

-

Stage 2: Intramolecular cyclization of the intermediate to yield this compound.

Stage 1: Synthesis of 2-((4-amino-2-chlorophenyl)amino)-4-chlorobenzoic acid (Ullmann Condensation)

This step involves the copper-catalyzed N-arylation between 2,4-dichlorobenzoic acid and m-phenylenediamine.

Materials and Reagents:

-

2,4-Dichlorobenzoic acid

-

m-Phenylenediamine

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Copper(I) Iodide (CuI) or Copper(II) Oxide (CuO)

-

Dimethylformamide (DMF) or a high-boiling polar solvent

-

Hydrochloric Acid (HCl), concentrated and dilute solutions

-

Sodium Hydroxide (NaOH) solution

-

Ethanol (for recrystallization)

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-dichlorobenzoic acid (1.0 eq), m-phenylenediamine (1.2 eq), anhydrous potassium carbonate (2.0 eq), and a catalytic amount of copper catalyst (e.g., CuO, ~0.1 eq).

-

Add a suitable high-boiling polar solvent, such as DMF, to the flask.

-

Heat the reaction mixture to reflux (typically 130-150 °C) with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing cold water and acidify with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the crude product.

-

Filter the precipitate using a Buchner funnel and wash thoroughly with deionized water to remove inorganic salts.

-

To purify the intermediate, dissolve the crude solid in a dilute aqueous solution of sodium hydroxide.

-

Treat the solution with activated charcoal and heat gently for 10-15 minutes to remove colored impurities.

-

Filter the hot solution to remove the charcoal.

-

Re-precipitate the product by acidifying the filtrate with dilute hydrochloric acid.

-

Collect the purified intermediate by filtration, wash with deionized water, and dry under vacuum. Recrystallization from a solvent such as aqueous ethanol can be performed for further purification.

Stage 2: Synthesis of this compound (Intramolecular Cyclization)

This stage involves the acid-catalyzed intramolecular acylation (cyclization) of the N-phenylanthranilic acid derivative prepared in Stage 1.

Materials and Reagents:

-

2-((4-amino-2-chlorophenyl)amino)-4-chlorobenzoic acid (from Stage 1)

-

Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

-

Sodium Carbonate (Na₂CO₃) solution

-

Deionized Water

Procedure:

-

Carefully add the dried intermediate from Stage 1 (1.0 eq) to an excess of concentrated sulfuric acid (e.g., 5-10 volumes) in a flask, while cooling in an ice bath to manage the exothermic reaction.

-

Once the addition is complete, heat the mixture on a steam bath or in an oil bath at 100-120 °C for 2-4 hours.[3]

-

Monitor the reaction completion using TLC.

-

After cooling, cautiously pour the hot, dark reaction mixture into a large volume of boiling water.[3] This should be done carefully to avoid splattering.

-

Boil the resulting suspension for an additional 5-10 minutes to ensure complete precipitation of the product.

-

Filter the hot suspension through a Buchner funnel to collect the crude this compound.

-

Wash the precipitate on the filter with hot water.

-

To neutralize any remaining acid and remove unreacted starting material, boil the crude product in a dilute solution of sodium carbonate.

-

Filter the purified product, wash thoroughly with deionized water until the filtrate is neutral, and then dry the final product in a vacuum oven.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound. Yields can vary based on reaction scale and purity of reagents.

| Parameter | Stage 1: Ullmann Condensation | Stage 2: Cyclization | Overall |

| Reactant Ratio (eq) | 2,4-Dichlorobenzoic acid (1.0), m-Phenylenediamine (1.2) | Intermediate (1.0) | - |

| Catalyst | CuO (~0.1 eq) | H₂SO₄ (excess) | - |

| Solvent | DMF | H₂SO₄ | - |

| Reaction Temperature | 130-150 °C | 100-120 °C | - |

| Reaction Time | 4-6 hours | 2-4 hours | 6-10 hours |

| Typical Yield | 60-75% | 80-90% | 48-68% |

| Purity (Post-purification) | >95% | >98% | >98% |

Note: The values presented are representative and may require optimization for specific laboratory conditions.

Visualizations

Signaling Pathway and Logical Relationships

The synthesis of this compound can be visualized as a two-stage process. The following diagram illustrates the workflow from starting materials to the final product.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for 3,6-Diamino-9(10H)-acridone as a Fluorescent Label

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Diamino-9(10H)-acridone is a versatile heterocyclic compound belonging to the acridone family. Its rigid, planar structure and electron-donating amino groups contribute to its intrinsic fluorescence, making it a valuable fluorophore for various biological applications.[1] Historically, acridine derivatives have been utilized as dyes and antibacterial agents due to their ability to intercalate into DNA.[1] In modern research, this compound and its derivatives serve as fluorescent labels for biomolecules, probes for specific analytes, and as agents in cancer research due to their topoisomerase inhibitory activity.[2][3]

These application notes provide a comprehensive overview of the use of this compound as a fluorescent label, including its photophysical properties, protocols for conjugation to biomolecules, and its application in cellular imaging and as a topoisomerase inhibitor.

Data Presentation: Photophysical and Physicochemical Properties

The fluorescence characteristics of this compound and its derivatives are influenced by the solvent environment and molecular modifications. Below is a summary of key properties.

| Property | Value | Notes |

| Molecular Formula | C₁₃H₁₁N₃O | |

| Molecular Weight | 225.25 g/mol | |

| CAS Number | 42832-87-1 | |

| Appearance | Light Brown Solid | |

| Melting Point | 217 °C | [4] |

| Storage Temperature | -20°C | [3] |

| Excitation Maximum (λex) | ~390-400 nm | For the parent acridone structure.[5] |

| Emission Maximum (λem) | ~400-420 nm | For the parent acridone structure, can be red-shifted with derivatives.[5] |

| Quantum Yield (Φf) | 0.42 (for parent Acridone in ethanol) | Varies significantly with substitution and environment.[6] |

| Fluorescence Lifetime (τ) | > 10 ns (for some acridone derivatives) | Specific data for the parent compound is not readily available. |

Experimental Protocols

Activation of this compound for Bioconjugation

To be used as a fluorescent label, the amino groups of this compound must be chemically modified to create a reactive moiety that can form a stable covalent bond with the target biomolecule. A common strategy is to convert one of the primary amines into a more reactive group, such as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on proteins or other biomolecules.

Protocol: Synthesis of a Mono-Succinimidyl Ester of this compound

This protocol is a generalized procedure and may require optimization.

Materials:

-

This compound

-

Succinic anhydride

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Acylation: Dissolve this compound in anhydrous DMF. Add a slight molar excess of succinic anhydride and a catalytic amount of TEA. Stir the reaction at room temperature for 4-6 hours. The goal is to achieve mono-acylation.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) to identify the formation of the mono-acylated product.

-

Purification of Mono-acylated Product: Once the reaction is complete, remove the solvent under reduced pressure. Purify the residue using silica gel column chromatography with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the mono-succinylated this compound.

-

NHS Ester Formation: Dissolve the purified mono-succinylated product in anhydrous DMF. Add 1.1 equivalents of NHS and 1.1 equivalents of DCC (or EDC). Stir the reaction mixture at room temperature overnight.

-